molecular formula C12H17N B13611572 3-Mesitylazetidine

3-Mesitylazetidine

Cat. No.: B13611572
M. Wt: 175.27 g/mol
InChI Key: JEWCXMJZOWRMOO-UHFFFAOYSA-N
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Description

3-Mesitylazetidine (SY267363) is an azetidine derivative characterized by a mesityl (2,4,6-trimethylphenyl) substituent at the 3-position of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, known for their high ring strain and applications in medicinal chemistry as bioisosteres for piperidine or pyrrolidine moieties . The mesityl group confers steric bulk and electron-donating properties, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3

InChI Key

JEWCXMJZOWRMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CNC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylamine with a suitable electrophile, such as an alkyl halide, to form the azetidine ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups to the mesityl ring.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines with an opened ring structure.

    Substitution: Functionalized derivatives with new substituents on the mesityl ring.

Scientific Research Applications

3-Mesitylazetidine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Mesitylazetidine largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The mesityl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Azetidine Derivatives

The following table compares 3-Mesitylazetidine with structurally related azetidine compounds:

Compound Name Substituent Key Features References
This compound 2,4,6-Trimethylphenyl High steric bulk, lipophilic; potential for modulating receptor interactions
3-Methoxyazetidine Methoxy (-OCH₃) Electron-donating group; may reduce ring strain via resonance stabilization
3-(4-Fluoro-1-naphthyl)azetidine 4-Fluoronaphthyl Electron-withdrawing fluorine; planar aromatic system enhances π-π stacking
1-Methylazetidin-3-amine Amino (-NH₂) and methyl Polar amine group; potential for hydrogen bonding and salt formation

Physicochemical Properties

  • Lipophilicity : The mesityl group in this compound increases lipophilicity compared to 3-Methoxyazetidine, which has a polar methoxy group. This may affect membrane permeability in biological systems .

Receptor Interactions

  • Azetidines as Bioisosteres : Azetidines are explored as rigid analogs of flexible amines (e.g., piperidines). The mesityl group in this compound may mimic aromatic residues in drug-receptor interactions, similar to 3-(4-Fluoro-1-naphthyl)azetidine’s fluoronaphthyl moiety .
  • ADME Profiles : While specific data for this compound are lacking, studies on 1,3-diazetidin-2-one derivatives highlight challenges in balancing lipophilicity and aqueous solubility—a critical consideration for mesityl-substituted compounds .

Biological Activity

3-Mesitylazetidine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Characterized by a four-membered azetidine ring with a mesityl group (1,3,5-trimethylphenyl) attached to one of the nitrogen atoms, this compound exhibits unique structural features that influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C_{12}H_{17}N
  • Molecular Weight : Approximately 177.27 g/mol

The azetidine ring in this compound is notable for its significant ring strain, which enhances its reactivity. The presence of the mesityl group contributes to its lipophilicity, making it suitable for various biological interactions.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, including:

  • Cyclization Reactions : Utilizing appropriate precursors that contain both nitrogen and carbon sources.
  • Substitution Reactions : Modifying the mesityl group to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Tyrosine Kinases : This pathway is crucial in cancer progression and cell signaling.
  • Induction of Apoptosis : Certain derivatives have shown promise in triggering programmed cell death in malignancies.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.

These interactions are essential for understanding how this compound can be utilized therapeutically.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of azetidine derivatives, including this compound. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inhibiting key signaling pathways involved in cancer cell survival .

Antimicrobial Evaluation

Another research effort assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Oxazole DerivativesAnticancerTyrosine kinase inhibition
Pyrrolidine DerivativesAntimicrobialMembrane disruption

This compound's unique structural attributes set it apart from other compounds with similar activities, providing distinct advantages in drug development.

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